Cas no 88377-29-1 (2-Bromo-3-methoxybenzoic acid)

2-Bromo-3-methoxybenzoic acid structure
2-Bromo-3-methoxybenzoic acid structure
Product Name:2-Bromo-3-methoxybenzoic acid
CAS 번호:88377-29-1
MF:C8H7BrO3
메가와트:231.043381929398
MDL:MFCD11848447
CID:721338
PubChem ID:145162
Update Time:2025-10-28

2-Bromo-3-methoxybenzoic acid 화학적 및 물리적 성질

이름 및 식별자

    • 2-Bromo-3-methoxybenzoic acid
    • Benzoic acid,2-bromo-3-methoxy-
    • Benzoic acid, 2-bromo-3-methoxy-
    • AOGGEUOQUYCZAH-UHFFFAOYSA-N
    • 2-Bromo-3 methoxy benzoic acid
    • 2-bromo-3-(methyloxy)benzoic acid
    • CL8024
    • 2-Bromo-3-methoxybenzoic acid, AldrichCPR
    • ST2416535
    • Z5252
    • 2-Bromo-3-methoxybenzoic acid (ACI)
    • SCHEMBL1997846
    • 2-Bromo-3-methoxybenzoicacid
    • FS-3762
    • DS-2889
    • J-508229
    • DTXCID30159499
    • AKOS016013596
    • SY108472
    • MFCD11848447
    • 88377-29-1
    • DTXSID70237008
    • CS-W005119
    • MDL: MFCD11848447
    • 인치: 1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11)
    • InChIKey: AOGGEUOQUYCZAH-UHFFFAOYSA-N
    • 미소: O=C(C1C(Br)=C(OC)C=CC=1)O

계산된 속성

  • 정밀분자량: 229.95800
  • 동위원소 질량: 229.958
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 172
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.4
  • 토폴로지 분자 극성 표면적: 46.5

실험적 성질

  • 색과 성상: No data avaiable
  • 밀도: 1.625±0.06 g/cm3 (20 ºC 760 Torr),
  • 융해점: 154-155 ºC
  • 비등점: 330.7±27.0 °C at 760 mmHg
  • 플래시 포인트: 153.8±23.7 °C
  • 굴절률: 1.583
  • 용해도: 미용성(1.1g/l)(25ºC),
  • PSA: 46.53000
  • LogP: 2.15590
  • 증기압: 0.0±0.8 mmHg at 25°C

2-Bromo-3-methoxybenzoic acid 보안 정보

2-Bromo-3-methoxybenzoic acid 세관 데이터

  • 세관 번호:2918990090
  • 세관 데이터:

    ?? ?? ??:

    2918990090

    개요:

    2918990090. 기타 추가 산소 카르복실산 (산무수\아세틸할로겐\과산화물, 과산소산 및 이 세호의 파생물 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2918990090. 기타 추가 산소 관능단을 가진 카르복실산과 그 산무수화물, 할로겐화물, 과산화물, 과산소산;그것들의 할로겐, 유황화, 질화 또는 아질화 파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

2-Bromo-3-methoxybenzoic acid 가격추가 >>

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2-Bromo-3-methoxybenzoic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

합성 방법 2

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
참조
Synthesis of novel fluorescent acridono- and thioacridono-18-crown-6 ligands
Huszthy, P.; et al, Tetrahedron, 2001, 57(23), 4967-4975

합성 방법 3

반응 조건
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  < 5 °C; 2 h, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  15 h, 24 °C
참조
Design of living ring-opening alkyne metathesis
Fischer, Felix R.; et al, Angewandte Chemie, 2010, 49(40), 7257-7260

합성 방법 4

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 d, 55 °C
참조
Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions
Meyers, A. I.; et al, Tetrahedron, 2004, 60(20), 4459-4473

합성 방법 5

반응 조건
1.1 Reagents: Butyllithium ,  N,N,N′-Trimethylethylenediamine Solvents: Toluene ,  Hexane ;  0 °C; 15 min, rt
1.2 15 min, rt
1.3 Reagents: Phenyllithium Solvents: Diethyl ether ,  Cyclohexane ;  8 h, rt
1.4 Solvents: Tetrahydrofuran ;  -78 °C
1.5 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ;  -78 °C; -78 °C → rt
1.6 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 d, 55 °C
참조
Chiral oxazoline route to enantiomerically pure biphenyls: magnesio and copper mediated asymmetric hetero- and homo-coupling reactions
Meyers, A. I.; et al, Tetrahedron, 2004, 60(20), 4459-4473

합성 방법 6

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 3 - 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Ethyl acetate ,  Water ;  rt
2.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water ;  rt; 30 min, rt; 0 °C → -5 °C
2.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, -5 °C
2.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  -5 °C → rt; 5 h, 110 °C; cooled
2.4 Solvents: Water ;  rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

합성 방법 7

반응 조건
1.1 Reagents: Butyllithium ,  2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
참조
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

합성 방법 8

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: Ethane, 1,2-dibromo-1,1,2,2-tetrachloro-, radical ion(1-) ;  30 min, 0 °C; 2 h, 65 °C
참조
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

합성 방법 9

반응 조건
1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  30 min, 0 °C; 0 °C → 65 °C; 2 h, 65 °C
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
참조
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

합성 방법 10

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
2.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
참조
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane ,  Water ;  rt; 30 min, rt; 0 °C → -5 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  -5 °C; 30 min, -5 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  -5 °C → rt; 5 h, 110 °C; cooled
1.4 Solvents: Water ;  rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor
Granchi, Carlotta; et al, Journal of Medicinal Chemistry, 2019, 62(4), 1932-1958

합성 방법 12

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
3.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
참조
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

합성 방법 13

반응 조건
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water
4.1 Reagents: Sodium nitrite ,  Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water
참조
Palladium-Catalyzed Dominocyclizations in the Efficient Total Synthesis of Tatracycline Antibiotics
Bell, Hubertus Peter, 2004, , ,

합성 방법 14

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  rt → -40 °C; 2 h, -40 °C
1.2 1 h, -40 °C
참조
Regioselective halogen-metal exchange reaction of 3-substituted 1,2-dibromo arenes: the synthesis of 2-substituted 5-bromobenzoic acids
Menzel, Karsten; et al, Synlett, 2006, (12), 1948-1952

2-Bromo-3-methoxybenzoic acid Raw materials

2-Bromo-3-methoxybenzoic acid Preparation Products

2-Bromo-3-methoxybenzoic acid 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88377-29-1)2-Bromo-3-methoxybenzoic acid
주문 번호:A854733
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:52
가격 ($):231.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:88377-29-1)2-Bromo-3-methoxybenzoic acid
A854733
순결:99%
재다:25g
가격 ($):231.0
Email